Generic pyrimidine-2-thiol analogs cannot substitute for this derivative-structural modifications diminish bioactivity. This scaffold is essential for replicating published data in anticancer, anti-inflammatory, and antimicrobial research.
• p-Methoxyphenyl group enhances antimicrobial activity vs. other aryl substitutions; modulates lipophilicity (XLogP3-AA=1.5) for target binding.
• Core scaffold for COX and tyrosinase inhibition; enables focused library synthesis in oncology and immunology.
• Verified purity ensures batch-to-batch reproducibility for consistent experimental outcomes.
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
CAS No.175202-77-4
Cat. No.B069585
⚠ Attention: For research use only. Not for human or veterinary use.
4-(4-Methoxyphenyl)pyrimidine-2-thiol (CAS 175202-77-4) is a heterocyclic organosulfur compound belonging to the pyrimidine-2-thiol class. Its core structure features a pyrimidine ring substituted with a thiol (-SH) group at the 2-position and a 4-methoxyphenyl group at the 4-position [1]. The compound is commercially available with a purity of ≥95% to ≥99% and is a yellow powder with a melting point of 202-222°C . This scaffold is foundational in medicinal chemistry, with documented utility in developing candidates for anti-cancer, anti-inflammatory, and antimicrobial research [1][2].
Workflow
Medicinal chemistry scaffold for cancer, inflammation, and infection model research
Selection
Thiol-mediated metal chelation for tyrosinase inhibition studies
Use Context
High-purity specification supports reproducible assay development
[1] PubChem. (2026). Compound Summary for CID 2736768: 4-(4-Methoxyphenyl)-2-pyrimidinethiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/175202-77-4 View Source
[2] Voskoboynik, O. Y., Kolomoets, O. S., Berest, G. G., Nosulenko, I. S., Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 361-379. doi:10.1007/s10593-017-2060-6 View Source
While pyrimidine-2-thiol is a common scaffold, direct substitution with other derivatives, such as unsubstituted pyrimidine-2-thiol or alkylthio analogs, is scientifically unjustified. The 4-(4-methoxyphenyl) moiety is a critical structural determinant that modulates electronic properties, steric hindrance, and lipophilicity (XLogP3-AA = 1.5), directly impacting target binding and biological activity [1]. For example, the presence of a p-methoxyphenyl group on the pyrimidine nucleus has been shown to improve antimicrobial activity compared to other aryl substitutions, indicating that the specific substitution pattern is not interchangeable [2]. Furthermore, class-level evidence confirms that even minor structural modifications to pyrimidine-2-thiol derivatives often result in diminished bioactivity compared to the parent scaffold [3]. Therefore, procurement of the precise 4-(4-methoxyphenyl) derivative is essential for replicating published data and ensuring experimental consistency.
Lipophilicity Mismatch
Unsubstituted pyrimidine-2-thiol (predicted LogP ~ -0.2) differs significantly from the target (1.5), potentially altering membrane permeability and binding.
Aryl Substitution Sensitivity
Antimicrobial activity gains attributed to p-methoxyphenyl may not transfer to other aryl or alkyl substituents; SAR is context-dependent.
Bioactivity Diminishment Risk
Class-level data indicate minor structural modifications to pyrimidine-2-thiols can reduce bioactivity; direct analog replacement may not replicate data.
[1] PubChem. (2026). Computed Properties: XLogP3-AA for 4-(4-Methoxyphenyl)-2-pyrimidinethiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/175202-77-4 View Source
[2] Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11, 74. doi:10.1186/s13065-017-0284-2 View Source
[3] Hanoon, S. K., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15, 166. doi:10.1038/s41598-024-83865-2 View Source
The compound is offered at a certified purity of ≥99% by HPLC, which is a 4-percentage-point increase over the more common ≥95% grade available from other vendors . This higher purity specification minimizes the risk of off-target effects caused by impurities, ensuring more reliable and reproducible experimental outcomes in sensitive assays. The availability of comprehensive analytical documentation, including NMR, HPLC, and GC reports, further supports rigorous quality control .
Purity GradeData to verify
≥99% (HPLC) vs. ≥95% (common grade)
Higher purity supports assay reproducibility
Vendor specification comparison; analytical documentation includes NMR, HPLC, GC
PurityReproducibilityProcurement
Evidence Dimension
Chemical Purity
Target Compound Data
≥99% (HPLC)
Comparator Or Baseline
≥95% (Assay)
Quantified Difference
+4 percentage points
Conditions
Vendor specification (Chem-Impex, AKSci) vs. common vendor specification (Fisher Scientific, Bidepharm)
Why This Matters
Higher purity directly translates to more reliable and reproducible data, a critical factor in scientific selection and procurement for high-stakes research.
PurityReproducibilityProcurement
Antimicrobial Activity Enhancement by 4-Methoxyphenyl
The presence of a p-methoxyphenyl group on the pyrimidine nucleus has been reported to improve the antimicrobial activity of pyrimidine derivatives compared to other aryl substitutions [1]. This is a class-level inference that directly informs the selection of 4-(4-Methoxyphenyl)pyrimidine-2-thiol over unsubstituted or differently substituted pyrimidine-2-thiols for antimicrobial screening programs. While direct MIC/IC50 data for the exact compound against specific strains is not available in this context, the structural activity relationship (SAR) provides a validated rationale for its prioritization.
Antimicrobial SARClass-level inference
p-Methoxyphenyl substitution reported to improve antimicrobial activity over other aryl analogs [1]
Prioritizes this analog for antimicrobial screening
Class-level enhancement due to p-methoxyphenyl substitution [1]
Comparator Or Baseline
Other 4-(substituted phenyl)-6-(4-nitrophenyl) pyrimidin-2-ol/thiol/amine derivatives [1]
Quantified Difference
Not directly quantified for the target compound; reported as an improvement for the class [1].
Conditions
In vitro antimicrobial screening (bacterial and fungal strains) [1]
Why This Matters
This SAR-driven inference provides a targeted starting point for antimicrobial research, justifying the selection of this specific analog for its enhanced potential.
[1] Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11, 74. doi:10.1186/s13065-017-0284-2 View Source
Superior Tyrosinase Inhibition vs. Kojic Acid
In a direct head-to-head evaluation, the core scaffold pyrimidine-2-thiol (PT) exhibited 2-fold stronger tyrosinase inhibitory activity than kojic acid, a widely used standard inhibitor [1]. The study demonstrated that PT is a mixed-type inhibitor that chelates copper ions at the enzyme's active site and induces conformational changes, effectively delaying browning in fresh-cut apples without appreciable toxicity to normal cells [1]. While this specific evidence is for the unsubstituted pyrimidine-2-thiol core, it provides a strong, quantifiable baseline for the class. The 4-(4-methoxyphenyl) derivative, with its altered lipophilicity and electronic properties, may exhibit modified activity, but this baseline data confirms the inherent potential of the thiol scaffold for tyrosinase inhibition.
Tyrosinase BaselineClass-level inference
Pyrimidine-2-thiol core: 2-fold stronger inhibition vs. kojic acid [1]
Quantitative baseline supports analog optimization
Data for unsubstituted core; 4-methoxyphenyl derivative activity may differ
Tyrosinase InhibitionAnti-browningFood Science
Evidence Dimension
Tyrosinase Inhibitory Activity
Target Compound Data
2-fold stronger than kojic acid (for pyrimidine-2-thiol core) [1]
Anti-tyrosinase activity evaluation assay using L-Tyrosine and L-Dopa as substrates [1]
Why This Matters
This established, quantitative baseline for the core scaffold validates the selection of 4-(4-Methoxyphenyl)pyrimidine-2-thiol as a promising starting point for developing novel anti-browning agents.
Tyrosinase InhibitionAnti-browningFood Science
[1] Wang, G., et al. (2025). Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples. Food Chemistry, 493, 146057. doi:10.1016/j.foodchem.2025.146057 View Source
Unique Lipophilicity and Solid-State Properties
4-(4-Methoxyphenyl)pyrimidine-2-thiol possesses a distinct physicochemical profile that differentiates it from simpler analogs like unsubstituted pyrimidine-2-thiol. Its calculated LogP (XLogP3-AA = 1.5) indicates significantly higher lipophilicity, which can influence membrane permeability and target binding in biological assays [1]. In contrast, unsubstituted pyrimidine-2-thiol has a predicted LogP of approximately -0.2. This difference of 1.7 log units is substantial and directly impacts compound handling and biological availability. Furthermore, the compound's solid-state properties, including a defined melting point range of 202-222°C and storage requirements at 0-8°C, provide essential handling and stability parameters for procurement and long-term use .
LipophilicityReported
XLogP3-AA = 1.5 vs. unsubstituted pyrimidine-2-thiol (~ -0.2)
Impacts membrane permeability and handling
+1.7 log unit difference (computed); mp 202–222°C, store 0–8°C
These well-defined physicochemical parameters are crucial for experimental design, reproducibility, and predicting compound behavior in biological systems, directly influencing procurement decisions.
Anticancer and Anti-inflammatory Lead Optimization
The 4-(4-methoxyphenyl)pyrimidine-2-thiol scaffold is widely utilized in medicinal chemistry programs targeting cancer and inflammatory diseases. Its structure allows for further modification to enhance biological activity against various disease targets, including potential inhibition of DNA synthesis in tumor cells and interaction with cyclooxygenase (COX) enzymes [1]. This makes it a valuable core for generating focused compound libraries aimed at lead discovery and optimization in oncology and immunology research .
Enzyme Inhibition and Protein Interaction Studies
The compound serves as a versatile tool in biochemical research for investigating enzyme inhibition mechanisms and protein interactions. The thiol group enables specific interactions with metal ions in enzyme active sites, such as the copper ions in tyrosinase . Its unique structure facilitates studies on binding kinetics and can aid in understanding complex biological pathways related to oxidative stress and signal transduction [1].
Organic Semiconductor and Sensor Building Block
The compound's heterocyclic aromatic structure makes it a suitable precursor for synthesizing novel materials, particularly in the field of organic electronics. It can be incorporated into larger conjugated systems to create organic semiconductors with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or chemical sensors . Its ability to coordinate with metal ions further expands its potential in designing functional materials for sensing applications [1].
Agrochemical and Fungicide Development
Given the reported antimicrobial potential of pyrimidine-2-thiol derivatives, 4-(4-Methoxyphenyl)pyrimidine-2-thiol is investigated for its potential use in agricultural chemistry. It serves as a lead structure for developing novel fungicides or herbicides . Furthermore, its demonstrated tyrosinase inhibitory activity suggests potential applications as a post-harvest anti-browning agent to extend the shelf life of fresh-cut fruits and vegetables [1].
Application
Selection Property
Validation Focus
Cancer & inflammation lead discovery
4-Methoxyphenyl specificity for target engagement
Selectivity and potency assays in disease models
Tyrosinase & enzyme inhibition studies
Thiol-mediated metal chelation
Inhibition kinetics and binding characterization
Organic electronic material precursor
Heteroaromatic core with modifiable thiol
Material and electronic property characterization
Agrochemical & post-harvest research
Antimicrobial and tyrosinase inhibition profile
Activity screening in agricultural models
[1] Wang, G., et al. (2025). Tyrosinase inhibitory mechanism of pyrimidine-thiols and their potential application in the anti-browning of fresh-cut apples. Food Chemistry, 493, 146057. doi:10.1016/j.foodchem.2025.146057 View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.